Xevinapant's 35-Fold Higher Affinity for cIAP1 Over XIAP Defines a Distinct Selectivity Profile vs. GDC-0152
Xevinapant demonstrates a marked selectivity for cIAP1 (Ki = 1.9 nM) over XIAP (Ki = 66.4 nM), representing a 35-fold difference in binding affinity [1]. This contrasts sharply with GDC-0152, which exhibits a more balanced profile with Ki values of 17 nM for cIAP1 and 28 nM for XIAP, a difference of only 1.6-fold [2]. The preferential targeting of cIAP1 by Xevinapant is a key differentiator that may influence downstream signaling and cellular response.
| Evidence Dimension | Binding Affinity (Ki) and Selectivity Ratio (XIAP/cIAP1) |
|---|---|
| Target Compound Data | cIAP1 Ki = 1.9 nM, XIAP Ki = 66.4 nM; Selectivity Ratio = 35.0 |
| Comparator Or Baseline | GDC-0152: cIAP1 Ki = 17 nM, XIAP Ki = 28 nM; Selectivity Ratio = 1.6 |
| Quantified Difference | Xevinapant is 35-fold more selective for cIAP1 over XIAP, compared to a 1.6-fold selectivity for GDC-0152. |
| Conditions | Fluorescence-polarization competition assay using recombinant BIR3 domains of IAP proteins. |
Why This Matters
This quantitative difference in selectivity can directly impact experimental outcomes in apoptosis studies, as the relative importance of cIAP1 vs. XIAP varies by cancer type and pathway context.
- [1] Cai Q, Sun H, Peng Y, et al. A potent and orally active antagonist (SM-406/AT-406) of multiple inhibitor of apoptosis proteins (IAPs) in clinical development for cancer treatment. J Med Chem. 2011;54(8):2714-2726. View Source
- [2] Derakhshan A, Chen Z, Van Waes C. Therapeutic Small Molecules Targeting Inhibitor of Apoptosis Proteins in Head and Neck Cancer. Cancers. 2017;9(12):167. (Table 1) View Source
